8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
8-methyl-6-(3-methylphenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-9-4-3-5-11(6-9)12-7-10(2)14-13(8-12)16(20)15(17(21)22)19-18-14/h3-8H,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
FTVLJDYYOJYMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C(=C2)C)NN=C(C3=O)C(=O)O |
Origin of Product |
United States |
Biological Activity
8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 36991-83-0) is a synthetic compound belonging to the class of dihydrocinnoline derivatives. Its unique structure contributes to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.
The molecular formula of 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is with a molecular weight of approximately 294.31 g/mol. The compound features a dihydrocinnoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 36991-83-0 |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.31 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings:
In a study conducted by Zhang et al., it was found that treatment with 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid significantly decreased levels of inflammatory markers in a mouse model of acute inflammation. Histological analysis revealed reduced edema and infiltration of inflammatory cells in treated tissues compared to untreated controls.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary results indicate that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of cinnoline-3-carboxylic acids are heavily influenced by substituent patterns. Below is a comparative analysis of key analogues:
Notes:
- Cinnoline vs.
- Substituent Impact :
- 6-Position : The m-tolyl group in the target compound provides greater steric bulk and lipophilicity than chloro or iodo substituents, which may enhance penetration through bacterial membranes but reduce solubility .
- 8-Position : Methyl substituents improve metabolic stability compared to methoxy groups, which are prone to demethylation .
Pharmacological and Toxicological Profiles
- Antibacterial Activity: The target compound’s m-tolyl group may broaden activity against Gram-positive bacteria, similar to quinolones with bulky C-7 substituents .
- Lipophilicity and Toxicity: Higher logP values (e.g., ~2.8 for the target vs.
- pKa and Solubility : The carboxylic acid group (pKa ~5.5) ensures ionization at physiological pH, improving solubility and renal excretion .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Estimated values based on structural analogues .
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction serves as the foundational step for synthesizing the dihydrocinnoline scaffold. This method involves cyclizing an aniline derivative with a β-keto ester or malonate under acidic conditions. For 8-methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid, the precursor diethyl 2-((o-tolylamino)methylene)malonate undergoes thermal cyclization in diphenyl ether at 250°C under microwave irradiation. This step forms the quinoline intermediate, which is subsequently oxidized to yield the dihydrocinnoline core.
Reaction Conditions:
-
Catalyst: 2-Chlorobenzoic acid (0.1 equiv)
-
Solvent: Diphenyl ether
-
Temperature: 250°C (microwave-assisted)
The regioselectivity of the cyclization is influenced by the electron-donating methyl group at the ortho position, directing the formation of the 6-(m-tolyl) substituent.
Diazonium Salt Cyclization
An alternative route involves diazotization of aniline derivatives followed by cyclization with diethyl malonate. For example, phenyl diazonium chloride reacts with diethyl malonate in ethanol to form a malonate intermediate, which undergoes cyclization in the presence of titanium tetrachloride (TiCl₄) to yield the cinnoline core. This method is less favored due to lower yields (50–60%) and stringent handling requirements for diazonium salts.
Functionalization of the Cinnoline Core
Introduction of the m-Tolyl Group
The m-tolyl group at position 6 is introduced via Suzuki-Miyaura cross-coupling using a boronic acid derivative. The quinoline intermediate ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is reacted with m-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in dioxane/water (4:1).
Optimized Parameters:
Chromatographic purification (silica gel, hexane/ethyl acetate) is critical to isolate the coupled product from homo-coupling byproducts.
Carboxylic Acid Derivatization
The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol. For instance, ethyl 8-methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylate is refluxed with 2M NaOH at 100°C for 4 hours, followed by acidification with HCl to precipitate the final product.
Key Data:
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating. For example, cyclization in diphenyl ether under microwave irradiation completes in 2 hours versus 12 hours with traditional reflux. Polar aprotic solvents like DMF enhance hydrazide formation during intermediate steps, achieving 80% yields for carbohydrazide derivatives.
Catalytic Systems
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O, 70:30) confirms ≥95% purity, with a retention time of 6.8 minutes.
Industrial-Scale Production
Batch Process Design
A typical pilot-scale synthesis involves:
-
Cyclization: 10 kg of diethyl malonate precursor in diphenyl ether (100 L reactor, microwave-assisted).
-
Coupling: 8 kg of quinoline intermediate with m-tolylboronic acid (Pd catalyst, 50 L reactor).
-
Hydrolysis: 12 kg of ester intermediate in 2M NaOH (100 L reactor).
Cost Analysis
Raw material costs dominate production expenses:
-
m-Tolylboronic acid: $420/kg
-
Pd(OAc)₂: $1,200/kg
Applications in Medicinal Chemistry
The carboxylic acid moiety enables further derivatization into bioactive analogs. For example, coupling with adamantane amines produces cannabinoid receptor ligands (Ki = 119 nM for CB2). Hydrazide derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Q & A
Q. Critical Reaction Conditions :
- Temperature : Cyclization often requires reflux (e.g., 80–100°C in THF or DMF) to ensure complete conversion .
- Catalysts : Chiral amines or magnesium methylate improve regioselectivity for substituent placement .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate intermediates .
Q. Yield Optimization :
- Lowering reaction temperatures during sensitive steps (e.g., Boc deprotection) minimizes side reactions .
- Solvent polarity adjustments (e.g., switching from THF to DMF) enhance solubility of aromatic intermediates .
(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) when characterizing this compound?
Methodological Answer:
Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects. To address this:
Dynamic NMR Analysis : Perform variable-temperature NMR to detect rotational barriers in the m-tolyl or methyl groups, which may explain peak splitting inconsistencies .
DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the lowest-energy conformer .
XRD Refinement : Use high-resolution XRD data to confirm bond angles and torsional strains. For example, the dihedral angle between the cinnoline core and m-tolyl group affects NMR coupling constants .
Case Study : A related quinoline derivative showed a 0.1 Å discrepancy in carbonyl bond lengths between XRD and DFT models, resolved by accounting for crystal lattice hydrogen bonding .
(Advanced) What strategies optimize regioselectivity in introducing the m-tolyl group during synthesis?
Methodological Answer:
Regioselectivity challenges arise due to competing substitution patterns. Effective strategies include:
Directed Ortho-Metalation : Use a directing group (e.g., amides) on the cinnoline core to guide m-tolyl placement via palladium-catalyzed C–H activation .
Protection/Deprotection : Temporarily block reactive sites (e.g., with Boc groups) to favor coupling at the desired position .
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution over para .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
